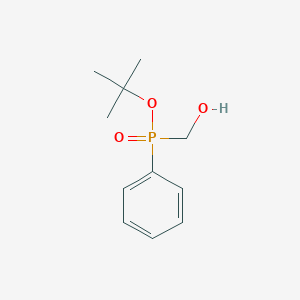
tert-Butyl (hydroxymethyl)phenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (hydroxymethyl)phenylphosphinate is an organophosphorus compound that features a tert-butyl group, a hydroxymethyl group, and a phenylphosphinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl (hydroxymethyl)phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (hydroxymethyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphinate group to phosphine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions may require a base such as triethylamine to facilitate the substitution.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Alkyl or acyl derivatives of the original compound
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl (hydroxymethyl)phenylphosphinate is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique structure allows it to participate in various catalytic processes and form stable complexes with transition metals.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in probing metalloprotein functions.
Medicine
In medicine, this compound is being investigated for its potential as a drug delivery agent. Its ability to form stable complexes with therapeutic metals could enhance the efficacy and targeting of metal-based drugs.
Industry
Industrially, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which tert-butyl (hydroxymethyl)phenylphosphinate exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, altering their function and activity. The compound’s phosphinate group can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylphosphinic acid
- tert-Butylphosphine
- Hydroxymethylphosphine
Uniqueness
tert-Butyl (hydroxymethyl)phenylphosphinate is unique due to the presence of both a tert-butyl group and a hydroxymethyl group attached to the phenylphosphinate moiety. This combination of functional groups imparts distinct chemical properties, such as increased steric hindrance and enhanced reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
917877-99-7 |
|---|---|
Fórmula molecular |
C11H17O3P |
Peso molecular |
228.22 g/mol |
Nombre IUPAC |
[(2-methylpropan-2-yl)oxy-phenylphosphoryl]methanol |
InChI |
InChI=1S/C11H17O3P/c1-11(2,3)14-15(13,9-12)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 |
Clave InChI |
BDNZCMSTVIWAIH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OP(=O)(CO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



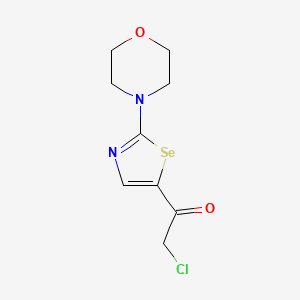

![[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B12608550.png)
![1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene](/img/structure/B12608556.png)
![5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline](/img/structure/B12608563.png)
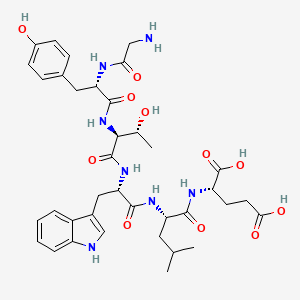
![2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol](/img/structure/B12608571.png)
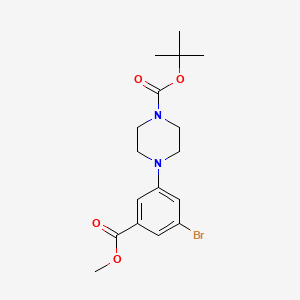

boranyl](/img/structure/B12608590.png)
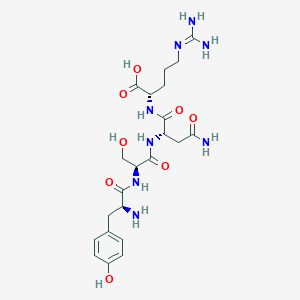
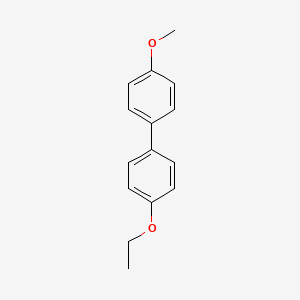
![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12608604.png)
